

Confirming the Structure of N-Decanoyl-L-aspartic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Decanoyl-L-aspartic acid	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **N-Decanoyl-L-aspartic acid** and its structural analogs. It outlines a detailed experimental protocol for the synthesis and characterization of this long-chain N-acyl amino acid, a class of molecules with growing interest in various biological applications. By presenting spectroscopic and physicochemical data in a comparative format, this guide serves as a valuable resource for researchers working on the development and analysis of novel lipid-based compounds.

Structural Confirmation and Comparison of N-Acyl-L-aspartic Acids

The structural confirmation of a novel compound like **N-Decanoyl-L-aspartic acid** relies on a combination of spectroscopic techniques. This section compares the expected and available data for **N-Decanoyl-L-aspartic acid** with its shorter-chain analog, N-Acetyl-L-aspartic acid, and a longer-chain analog, N-Lauroyl-L-aspartic acid, to highlight the influence of the acyl chain length on their physicochemical and spectral properties.

Physicochemical Properties

The length of the N-acyl chain significantly influences the physicochemical properties of N-acyl-L-aspartic acids, such as their solubility, melting point, and self-assembly behavior. Generally, as the acyl chain length increases, the hydrophobicity of the molecule increases, leading to lower water solubility and a higher propensity to form micelles in aqueous solutions.



Property	N-Acetyl-L- aspartic acid[1]	N-Octanoyl-L- aspartic acid	N-Decanoyl-L- aspartic acid (Predicted)	N-Lauroyl-L- aspartic acid[2]
Molecular Formula	C6H9NO5	C12H21NO5	C14H25NO5	C16H29NO5
Molecular Weight (g/mol)	175.14	259.30	287.35	315.40
Melting Point (°C)	137 - 140	Not available	Not available	Not available
LogP (Predicted)	-1.1	1.7	2.7	3.8

Note: Experimental data for **N-Decanoyl-L-aspartic acid** is not readily available in public literature. The predicted LogP value is based on computational models and serves as an estimation.

Experimental Protocols Synthesis of N-Decanoyl-L-aspartic Acid via SchottenBaumann Reaction

A plausible and widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction.[3][4][5][6][7] This method involves the reaction of an amine with an acid chloride in the presence of a base.

Materials:

- L-aspartic acid
- · Decanoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH2Cl2)
- Hydrochloric acid (HCl)



- Anhydrous magnesium sulfate (MgSO4)
- Deionized water

Procedure:

- Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.
- Acylation: In a separate flask, dissolve decanoyl chloride (1 equivalent) in dichloromethane.
 Add the decanoyl chloride solution dropwise to the stirring, cooled solution of L-aspartic acid over a period of 30-60 minutes. Maintain the pH of the aqueous phase between 9 and 10 by the concurrent dropwise addition of a sodium hydroxide solution.
- Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture
 to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer
 chromatography (TLC).
- Extraction: Once the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with dilute hydrochloric acid and then with brine.
- Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-decanoyl-L-aspartic acid.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-decanoyl-L-aspartic acid.

Characterization Techniques

The synthesized **N-Decanoyl-L-aspartic acid** should be thoroughly characterized to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the molecular structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.



- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups such as the amide and carboxylic acid moieties.
- Melting Point Analysis: The melting point of the purified product should be determined to assess its purity.

Spectroscopic Data Comparison

The following tables compare the available NMR and MS data for L-aspartic acid and its N-acylated derivatives. This comparison illustrates the expected spectral changes upon N-acylation and with increasing acyl chain length.

NMR Spectroscopic Data

The N-acylation of L-aspartic acid introduces characteristic signals in both the 1H and 13C NMR spectra. The chemical shifts of the protons and carbons near the acylation site are particularly affected.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton	L-aspartic acid	N-Acetyl-L-aspartic acid[1]	N-Lauroyl-L- aspartic acid (Predicted)
α-CH	~3.9	~4.5	~4.5
β-CH ₂	~2.7-2.8	~2.8-2.9	~2.8-2.9
Acyl-CH₃ (or CH₂)	-	~2.0 (CH₃)	~0.8 (CH ₃), ~1.2-1.6 (CH ₂)n, ~2.2 (α-CH ₂)

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in D₂O



Carbon	L-aspartic acid[8]	N-Acetyl-L-aspartic acid[1]	N-Lauroyl-L- aspartic acid[2]
α-СООН	~174	~175	177.5
β-СООН	~177	~177	174.9
α-CH	~52	~52	52.3
β-CH ₂	~36	~36	37.1
Acyl C=O	-	~174	176.4
Acyl-CH₃ (or CH₂)	-	~22 (CH₃)	23.3-36.8

Note: The predicted chemical shifts for N-Lauroyl-L-aspartic acid are based on typical values for long-chain acyl groups and the available data for N-Lauroyl-L-aspartic acid from its PubChem entry.

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The fragmentation of N-acyl-L-aspartic acids is expected to show characteristic losses of the acyl chain and parts of the aspartic acid moiety.

Table 3: Expected Mass Spectrometry Fragmentation



Compound	Molecular Ion [M+H]+	Key Fragment Ions
N-Acetyl-L-aspartic acid	176.0504	[M-H ₂ O+H] ⁺ , [M-COOH+H] ⁺ , loss of acetyl group
N-Decanoyl-L-aspartic acid	288.1811	[M-H ₂ O+H] ⁺ , [M-COOH+H] ⁺ , loss of decanoyl group, characteristic fragments from the decanoyl chain
N-Lauroyl-L-aspartic acid	316.2124	[M-H ₂ O+H] ⁺ , [M-COOH+H] ⁺ , loss of lauroyl group, characteristic fragments from the lauroyl chain

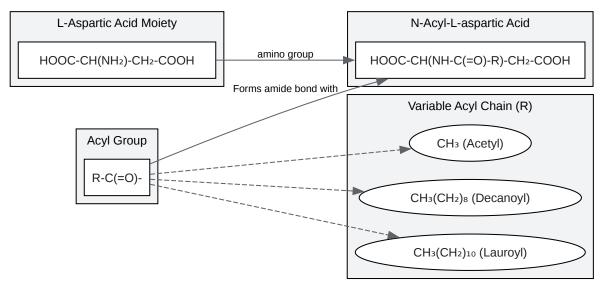
Note: The fragmentation patterns are predictive and based on general principles of mass spectrometry of N-acyl amino acids.[9][10][11][12]

Visualizations

The following diagrams illustrate the general structure of N-acyl-L-aspartic acids and a proposed workflow for the synthesis and characterization of **N-Decanoyl-L-aspartic acid**.



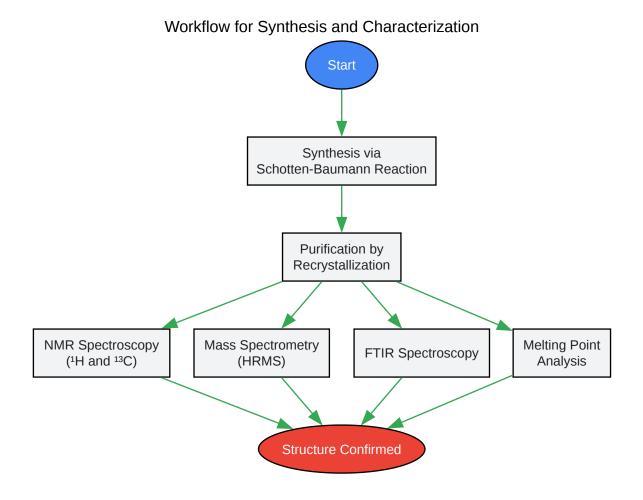
General Structure of N-Acyl-L-aspartic Acids



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Caption: General chemical structure of N-Acyl-L-aspartic acids.





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Caption: Proposed workflow for the synthesis and structural confirmation.

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References

- 1. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Lauroyl-l-aspartic acid | C16H29NO5 | CID 11370477 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction Wikipedia [en.wikipedia.org]



Check Availability & Pricing



- 4. quora.com [quora.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Iscollege.ac.in [Iscollege.ac.in]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Confirming the Structure of N-Decanoyl-L-aspartic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15495656#confirming-the-structure-of-n-decanoyl-l-aspartic-acid]

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